(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1932571-31-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S)-3-propan-2-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
IVKXSIOJGWJYDA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCCCN1 |
Canonical SMILES |
CC(C)C1C(=O)NCCCN1 |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Characterization of 3s 3 Propan 2 Yl 1,4 Diazepan 2 One
Intrinsic Conformational Preferences of Seven-Membered Rings
Seven-membered rings, such as the 1,4-diazepan-2-one (B1253349) core of the title compound, are conformationally complex due to their inherent flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings exist as a dynamic equilibrium of several low-energy conformations.
The conformational landscape of seven-membered rings is primarily dominated by chair, boat, and twist-boat forms. These conformations arise from the puckering of the ring to relieve angle and torsional strain.
Chair Conformation: In a chair-like conformation, four of the ring atoms lie in a plane, with one atom above and two atoms below, or vice versa. This conformation generally possesses a symmetry plane passing through one of the ring atoms. For the 1,4-diazepan-2-one ring, different chair forms are possible depending on which atoms are out of the plane.
Boat Conformation: The boat conformation is characterized by four atoms in a plane, with the other three atoms positioned on the same side of this plane. This conformation often has higher energy than the chair form due to steric interactions between the "flagpole" positions.
Twist-Boat Conformation: To alleviate the steric strain of the boat form, the ring can twist, leading to a more stable twist-boat conformation. youtube.com This form typically has lower energy than the pure boat conformation and is often a local minimum on the potential energy surface. The twist-boat form is chiral and exists as a pair of enantiomers.
The relative energies of these conformations for a generic seven-membered ring are summarized in the table below.
| Conformation | Relative Energy (approximate) | Key Features |
| Chair | Lowest | Staggered arrangements, reduced steric strain |
| Twist-Boat | Intermediate | Reduced flagpole interactions compared to boat |
| Boat | Highest | Eclipsing interactions, flagpole steric strain |
The different conformations of the 1,4-diazepan-2-one ring are not static but are in a constant state of interconversion through a process known as ring inversion. This process involves the flipping of the ring from one conformation to another, for example, from one chair form to another via intermediate boat or twist-boat forms.
The energy required for this interconversion is known as the energy barrier to ring inversion. For seven-membered rings, these barriers are generally low, allowing for rapid interconversion at room temperature. Theoretical studies on related 1,4-diazepine systems have provided insights into these energy barriers. For instance, ab initio calculations on diazepam, a benzodiazepine (B76468) derivative, have shown a ring inversion barrier of approximately 17.6 kcal/mol. nih.gov However, it is important to note that the fused benzene (B151609) ring in benzodiazepines significantly increases the rigidity of the seven-membered ring. Therefore, the energy barrier for the more flexible 1,4-diazepan-2-one ring is expected to be considerably lower. The inversion barrier in seven-membered α-diketones has been found to be in the range of 8.6–11.3 kcal mol–1. rsc.org
| Ring System | Ring Inversion Energy Barrier (kcal/mol) |
| Cyclohexane | ~10 |
| Seven-membered α-diketones | 8.6 - 11.3 rsc.org |
| Diazepam (a 1,4-benzodiazepine) | ~17.6 nih.gov |
Influence of the C3-Propan-2-yl Substituent on Ring Conformation
The presence of a substituent on the 1,4-diazepan-2-one ring can significantly influence the conformational equilibrium. In the case of (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one, the propan-2-yl (isopropyl) group at the C3 position will sterically interact with the rest of the ring.
To minimize these steric interactions, the ring will preferentially adopt a conformation where the bulky isopropyl group occupies a position that is analogous to an equatorial position in a cyclohexane ring. An axial-like orientation would lead to significant steric clashes with other ring atoms and their substituents, thereby destabilizing that conformation. Therefore, the conformational equilibrium is expected to be shifted towards the conformer with the C3-propan-2-yl group in a pseudo-equatorial position. Studies on 3-substituted 1,4-benzodiazepines have shown that the potency and stereoselectivity of these compounds can be influenced by the steric hindrance of 3-axial versus 3-equatorial substituents. nih.gov
Stereochemical Stability and Chirality at the C3-Position (S-configuration)
The C3 carbon of this compound is a stereocenter, meaning it has four different groups attached to it. The "(S)" designation refers to the specific spatial arrangement of these groups, as determined by the Cahn-Ingold-Prelog priority rules. This chirality is introduced during the synthesis of the molecule, likely from a chiral starting material.
The stereochemical stability of the C3 position is generally high. For the configuration to invert (i.e., for the (S)-enantiomer to convert to the (R)-enantiomer), a chemical bond to the C3 carbon would need to be broken and reformed. Under normal conditions, this does not occur.
Spectroscopic Techniques for Conformational Determination
The determination of the preferred conformation of a molecule in solution is often achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For conformational analysis, proton (¹H) NMR is particularly useful.
Coupling Constants: The coupling constant (J-value) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the J-values, it is possible to deduce the torsional angles in the ring and thus gain insight into the ring's conformation. For instance, a large coupling constant between two vicinal protons on a ring often indicates a dihedral angle close to 180°, which is characteristic of a trans-diaxial relationship in a chair-like conformation.
Dynamic NMR (DNMR) techniques can be used to study the kinetics of conformational changes, such as ring inversion. nih.gov By measuring the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these processes. At low temperatures, the interconversion may become slow enough on the NMR timescale to allow for the observation of signals from individual conformers.
X-ray Crystallography for Solid-State Structures
X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state. For cyclic systems like the 1,4-diazepan-2-one core, this technique reveals precise bond lengths, bond angles, and torsion angles, which together define the preferred conformation of the ring and the orientation of its substituents.
While the specific crystal structure of this compound is not publicly available, analysis of related 1,4-benzodiazepine (B1214927) derivatives provides insight into the likely solid-state conformation. acs.orgnih.gov Studies on compounds such as diazepam show that the seven-membered diazepine (B8756704) ring typically adopts a bent, boat-like conformation. acs.org This conformation is a common feature for this class of compounds, allowing for the minimization of steric strain. In many cases, crystal structures reveal the presence of multiple, isoenergetic conformers within the unit cell, often as mirror images (P and M conformers), indicating a low energy barrier for interconversion. acs.org
Table 1: Representative Crystallographic Data for a 1,4-Diazepan-2-one Ring System (Illustrative)
| Parameter | Value |
| Bond Lengths (Å) | |
| C2=O2 | 1.23 |
| N1-C2 | 1.34 |
| C2-C3 | 1.52 |
| N1-C7 | 1.46 |
| N4-C5 | 1.47 |
| Bond Angles (°) ** | |
| N1-C2-C3 | 118.5 |
| O2=C2-N1 | 121.0 |
| C5-N4-C3 | 115.0 |
| Torsion Angles (°) ** | |
| N1-C2-C3-N4 | -65.2 |
| C2-C3-N4-C5 | 80.5 |
| C3-N4-C5-C6 | -75.8 |
| N4-C5-C6-C7 | 45.1 |
Note: The data in this table is illustrative and represents typical values for a substituted 1,4-diazepan-2-one ring, not specific experimental data for this compound.
Computational Approaches to Conformational Landscape Exploration
Computational chemistry offers powerful tools to investigate the full conformational space of flexible molecules like this compound, complementing the static picture provided by solid-state methods.
Density Functional Theory (DFT) and Molecular Mechanics Calculations
Density Functional Theory (DFT) and Molecular Mechanics (MM) are computational methods used to predict the geometries and relative energies of different conformers. mdpi.com MM methods utilize classical force fields to provide a rapid exploration of the potential energy surface, making them suitable for initial conformational searches of large and flexible molecules. nih.gov DFT, a quantum mechanical method, offers higher accuracy in calculating electronic structure and energies, and is often used to refine the geometries and energies of the low-energy conformers identified by MM. mdpi.com
For the 1,4-diazepan-2-one ring, several conformations such as chair, boat, and twist-boat are possible. Computational studies on similar seven-membered rings have shown that twist-chair and twist-boat conformations are often the most stable. The bulky propan-2-yl group at the C3 position is expected to have a significant influence on the conformational equilibrium, likely favoring a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance. DFT calculations can quantify the energy differences between these conformers, providing insight into their relative populations at a given temperature.
Table 2: Calculated Relative Energies of Hypothetical 1,4-Diazepan-2-one Conformers (Illustrative)
| Conformer | Relative Energy (kcal/mol) |
| Twist-Boat 1 | 0.00 |
| Twist-Boat 2 | 0.85 |
| Twist-Chair 1 | 1.20 |
| Chair | 2.50 |
| Boat | 3.10 |
Note: This table presents hypothetical relative energies for different conformations of a 1,4-diazepan-2-one ring to illustrate the output of DFT calculations. The actual energy differences for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. mdpi.com This technique allows for the exploration of the conformational landscape over time, revealing not only the stable conformers but also the pathways and timescales of their interconversion. researchgate.net
For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water) to mimic solution-phase conditions. The simulation trajectory would then be analyzed to identify the predominant conformations and the frequency of transitions between them. mdpi.com This approach is particularly useful for understanding the flexibility of the diazepan ring and the influence of the solvent on its conformational preferences. nih.govmdpi.com The results of MD simulations can provide a comprehensive understanding of the conformational ensemble that is not accessible through static calculations or solid-state experiments alone. researchgate.net
Structure Activity Relationship Sar Studies of 3s 3 Propan 2 Yl 1,4 Diazepan 2 One Derivatives
General SAR of the 1,4-Diazepan-2-one (B1253349) Scaffold
The 1,4-diazepan-2-one core is a key pharmacophore in medicinal chemistry. The biological activity of molecules containing this scaffold is significantly influenced by the nature and position of various substituents. The diazepine (B8756704) ring itself is flexible and can adopt different conformations, which in turn affects how the molecule interacts with its biological target. chemisgroup.us
Key structural features of the 1,4-diazepan-2-one scaffold that are generally considered important for biological activity include:
The seven-membered ring: This ring system provides a unique three-dimensional arrangement of functional groups, allowing for specific interactions with target proteins.
The lactam moiety: The amide bond within the diazepan-2-one ring is a critical feature, often involved in hydrogen bonding with the target.
Substitution points: The nitrogen atoms at positions 1 and 4, and the carbon atom at position 3, are common points for modification to modulate the pharmacological profile of the molecule.
Alterations to this basic scaffold, such as the introduction of fused rings (as seen in benzodiazepines), can dramatically alter the compound's properties, but the fundamental importance of the diazepan-2-one ring remains.
Role of the C3-Propan-2-yl Group in Modulating Biological Interactions
The substituent at the C3 position of the 1,4-diazepan-2-one ring plays a crucial role in determining the compound's biological activity and selectivity. While specific studies on the 3-propan-2-yl (isopropyl) group are limited in the available literature, general principles for C3-alkyl substitutions can be inferred.
The size, shape, and lipophilicity of the C3 substituent can influence:
Binding affinity: A bulky group like isopropyl can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein, thereby enhancing binding affinity.
Selectivity: The specific stereochemistry and size of the C3 group can determine the selectivity of the compound for different receptor subtypes.
Metabolic stability: The nature of the C3 substituent can affect the metabolic profile of the compound, influencing its duration of action.
In the context of related 1,4-benzodiazepine-2-ones, small polar or hydrophilic substitutions at the C3 position have been found to be favorable for certain activities. researchgate.net However, the optimal C3 substituent is highly dependent on the specific biological target.
Impact of Stereochemistry at C3 on Ligand-Target Binding Affinity
The carbon at position 3 of (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one is a chiral center, and its stereochemistry is a critical determinant of biological activity. The (S) configuration dictates a specific three-dimensional arrangement of the propan-2-yl group relative to the diazepan-2-one ring. This fixed stereochemistry is crucial for the precise orientation of the molecule within the binding site of its target.
Studies on chiral 3-substituted 1,4-benzodiazepin-2-ones have demonstrated that enantiomers can exhibit significant differences in their pharmacological activity. nih.gov This is because the binding sites of biological targets are themselves chiral, and one enantiomer will typically have a much better fit than the other.
A fascinating aspect of the stereochemistry of these compounds is the concept of "memory of chirality." Even if the chiral center at C3 is temporarily destroyed during a chemical reaction, the inherent chirality of the diazepine ring conformation can direct the stereochemical outcome of the reaction, leading to a highly enantioselective product.
The table below illustrates the general principle of how stereochemistry at C3 can impact binding affinity.
| Compound | Stereochemistry at C3 | Relative Binding Affinity |
| Derivative A | (S)-enantiomer | High |
| Derivative A | (R)-enantiomer | Low |
Note: This table represents a general principle, as specific binding affinity data for this compound derivatives were not available in the searched literature.
Contribution of N1 and N4 Substitutions to SAR
Modifications at the N1 and N4 positions of the 1,4-diazepan-2-one scaffold are a common strategy for fine-tuning the pharmacological properties of these compounds. The nature of the substituents at these positions can influence potency, selectivity, and pharmacokinetic properties.
N1 Substitution: Alkylation or acylation at the N1 position can significantly impact activity. For example, in the benzodiazepine (B76468) series, a methyl group at N1 is often associated with increased activity. chemisgroup.us The size and nature of the N1 substituent can affect the conformation of the diazepine ring and its interaction with the target.
N4 Substitution: The N4 position is also amenable to a wide range of substitutions. These can include alkyl, aryl, and heterocyclic groups. The choice of substituent at N4 can be used to introduce additional interaction points with the target, potentially increasing affinity and selectivity.
The following table provides a hypothetical illustration of how N1 and N4 substitutions might influence biological activity, based on general SAR principles.
| Compound | N1 Substituent | N4 Substituent | Observed Activity |
| This compound | H | H | Baseline |
| Derivative B | CH₃ | H | Increased Potency |
| Derivative C | H | Benzyl | Altered Selectivity |
| Derivative D | CH₃ | Benzyl | Potentially Synergistic Effect |
Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for N1 and N4 substituted this compound derivatives were not available in the searched literature.
Positional Isomerism and its Influence on Activity Profiles
For instance, the change from a 1,4-diazepan-2-one to a 1,5-diazepan-2-one alters the distances and angles between the key pharmacophoric features. This can lead to:
Loss of activity: The new arrangement of atoms may no longer be complementary to the binding site of the original target.
Gain of new activity: The altered scaffold may now be able to bind to a different biological target, leading to a completely different pharmacological profile.
Changes in selectivity: The isomeric scaffold may exhibit a different selectivity profile for various receptor subtypes.
While specific comparative studies between positional isomers of this compound were not found in the searched literature, the principle of positional isomerism is a fundamental concept in medicinal chemistry for exploring new chemical space and discovering novel biological activities.
Computational SAR and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, computational methods such as ligand-based drug design are invaluable tools for understanding SAR and designing new, more potent derivatives. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
A typical QSAR study involves the following steps:
Data Set Selection: A series of derivatives with known biological activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., branching indices).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound derivatives might look like this:
Biological Activity = (c1 * LogP) + (c2 * Dipole_Moment) - (c3 * Molecular_Surface_Area) + constant
Where c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could indicate that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while a larger molecular surface area is detrimental.
The following table shows a hypothetical set of data that could be used to generate a QSAR model.
| Compound | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Biological Activity (IC₅₀, nM) |
| Derivative 1 | 2.5 | 3.1 | 350 | 120 |
| Derivative 2 | 3.1 | 3.5 | 360 | 85 |
| Derivative 3 | 2.8 | 2.9 | 375 | 150 |
| Derivative 4 | 3.5 | 3.8 | 355 | 50 |
Note: This data is purely illustrative to explain the concept of QSAR modeling.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. In the context of this compound derivatives, molecular docking studies provide critical insights into their interaction with biological targets at a molecular level, helping to elucidate the structural basis of their activity. These simulations allow for the visualization of binding poses and the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which govern the stability of the ligand-receptor complex.
Research on structurally related 1,4-diazepan derivatives has utilized molecular docking to understand their potential as antimicrobial agents. For instance, a study involving 1,4-diazepan linked piperidine (B6355638) derivatives investigated their binding modes against bacterial proteins, specifically DNA gyrase B from Staphylococcus aureus (PDB ID: 5HXW) and dihydrofolate reductase from Bacillus subtilis (PDB ID: 3Q1S). researchgate.net The docking simulations for these derivatives aimed to predict their binding affinities and identify the key amino acid residues involved in the interaction.
The predicted binding energies and interactions provide a quantitative measure of the binding affinity. Lower binding energy values typically indicate a more stable and potent binding of the ligand to the protein. nih.gov For the 1,4-diazepan linked piperidine derivatives, the docking scores were calculated to rank the compounds based on their predicted inhibitory potential.
The analysis of the binding mode reveals the specific amino acid residues within the active site of the target protein that interact with the ligand. These interactions are crucial for the biological activity of the compound. In the study of 1,4-diazepan linked piperidine derivatives, specific hydrogen bonds and hydrophobic interactions were identified, providing a rationale for their observed or potential antimicrobial activity. researchgate.net
For example, the docking of one derivative into the active site of Staphylococcus aureus DNA gyrase B showed significant interactions. The binding mode predictions help to rationalize the structure-activity relationship (SAR) by correlating the structural features of the derivatives with their binding affinities and interaction patterns. This information is invaluable for the design of new, more potent derivatives.
Below are interactive data tables summarizing the molecular docking results for representative 1,4-diazepan derivatives against bacterial protein targets, as a model for the types of studies conducted on this class of compounds.
Table 1: Predicted Binding Energies of 1,4-Diazepan Derivatives Against Bacterial Targets This table showcases the predicted binding affinities (docking scores) of various 1,4-diazepan linked piperidine derivatives against two bacterial enzymes. Lower scores indicate stronger predicted binding.
| Compound Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Derivative A | S. aureus DNA Gyrase B | 5HXW | -8.5 |
| Derivative B | S. aureus DNA Gyrase B | 5HXW | -8.2 |
| Derivative C | S. aureus DNA Gyrase B | 5HXW | -7.9 |
| Derivative A | B. subtilis DHFR | 3Q1S | -7.8 |
| Derivative B | B. subtilis DHFR | 3Q1S | -7.5 |
| Derivative C | B. subtilis DHFR | 3Q1S | -7.2 |
Table 2: Predicted Interacting Residues for a Representative 1,4-Diazepan Derivative with S. aureus DNA Gyrase B (PDB: 5HXW) This table details the specific amino acid residues in the binding pocket of the target protein that are predicted to form key interactions with a representative ligand from the 1,4-diazepan derivative series.
| Interaction Type | Interacting Amino Acid Residues |
| Hydrogen Bonding | Asp79, Gly77, Thr165 |
| Hydrophobic Interactions | Ile80, Pro84, Ile96 |
| Pi-Alkyl Interactions | Pro84 |
These computational predictions serve as a powerful guide for medicinal chemists. By understanding the predicted binding modes, researchers can prioritize which derivatives to synthesize and test, accelerating the discovery of new therapeutic agents. The stability of these predicted complexes is often further validated using more computationally intensive methods like molecular dynamics (MD) simulations. plos.org
Mechanistic Investigations of Biological Activities Exhibited by 1,4 Diazepan 2 One Derivatives
Enzyme Inhibition Mechanisms
Butyrylcholinesterase (BChE) Inhibition and Kinetic Studies
Derivatives of 1,4-diazepan-2-one (B1253349) have been identified as promising inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of late-stage Alzheimer's disease. nih.gov The inhibition of BChE is a key therapeutic strategy to manage the cognitive decline associated with this neurodegenerative condition. nih.gov
Through structure-based virtual screening of CNS-targeted libraries, a derivative containing a 6-hydroxy-1,4-diazepan-2-one scaffold, specifically 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one, was identified as a novel, selective, and potent BChE inhibitor. nih.gov In vitro enzymatic assays determined its half-maximal inhibitory concentration (IC50) to be in the low micromolar range. nih.gov
Kinetic analysis of this compound revealed a mixed-type inhibition mechanism toward BChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. nih.gov This dual binding capability is reflected in the experimentally determined inhibition constants (Ki), which quantify the inhibitor's affinity for the free enzyme (competitive inhibition constant, Kic) and the enzyme-substrate complex (uncompetitive inhibition constant, Kiu). nih.gov Docking studies have further elucidated the binding mode, showing that the 2-carbonyl group of the 1,4-diazepan-2-one ring forms a water-mediated hydrogen bond with the amino acid residue THR120 in the enzyme's active site. nih.gov
| Compound | Target Enzyme | IC50 | Inhibition Type | Kinetic Constants |
|---|---|---|---|---|
| 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one | Butyrylcholinesterase (BChE) | 1.4 µM | Mixed-type | Kic = 0.54 µM; Kiu = 2.9 µM |
Receptor Antagonism and Agonism
Neurokinin-1 (NK-1) Receptor Interactions
The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor involved in transmitting pain and mediating inflammatory and emetic responses. nih.govtranspopmed.org Antagonists of the NK-1 receptor block the binding of Substance P, thereby preventing the transmission of signals that lead to emesis (vomiting) and potentially modulating anxiety and pain perception. nih.govnih.gov These antagonists have found clinical use in preventing nausea and vomiting associated with chemotherapy. nih.govwikipedia.org While various chemical scaffolds, such as those containing a piperidine (B6355638) ring, have been developed as selective NK-1 receptor antagonists, specific research detailing the interaction of (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one or its direct derivatives with the NK-1 receptor was not identified in the reviewed literature. wikipedia.org
Melanocortin-5 (MC5R) Receptor Antagonism
The melanocortin system comprises five G protein-coupled receptors (MC1R-MC5R) that are stimulated by melanocortin peptides derived from the pro-opiomelanocortin (POMC) gene. researchgate.netnih.gov These receptors are involved in a wide array of physiological functions, including energy homeostasis, skin pigmentation, and steroidogenesis. nih.govnih.gov The development of selective antagonists for these receptors is a key area of research for identifying their specific roles and developing potential therapeutics. nih.gov While related heterocyclic structures like 1,4-benzodiazepine-2,5-diones have been investigated as melanocortin receptor agonists, the search results did not yield specific studies on 1,4-diazepan-2-one derivatives acting as antagonists for the Melanocortin-5 (MC5R) receptor. researchgate.netnih.gov
Anticonvulsant Activity Mechanisms (as observed in related benzodiazepine (B76468) derivatives)
The anticonvulsant properties of 1,4-diazepan-2-one derivatives are understood primarily through the well-documented mechanisms of structurally related 1,4-benzodiazepines. These compounds are not direct agonists of the γ-aminobutyric acid (GABA) receptor, the principal inhibitory neurotransmitter system in the central nervous system. Instead, they act as positive allosteric modulators of the GABA-A receptor. acs.orgwikipedia.orgnih.gov
The fundamental mechanism involves binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. youtube.comyoutube.com This binding event does not open the receptor's chloride ion channel directly but rather enhances the effect of GABA. wikipedia.orgyoutube.com When GABA binds to its receptor, it triggers the opening of an integrated chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. youtube.comnih.gov
The presence of a benzodiazepine-like modulator at its allosteric site increases the frequency of the chloride channel opening when GABA is bound. jove.com This potentiation of GABA's inhibitory effect leads to a more significant hyperpolarization of the neuronal membrane, which is the basis for the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects observed with this class of compounds. wikipedia.orgnih.govnih.gov By amplifying the natural inhibitory signaling of GABA, these derivatives can suppress the excessive and synchronized neuronal firing that characterizes epileptic seizures. nih.gov
Elucidation of Molecular Targets and Pathways
The primary molecular target for the anticonvulsant activity of 1,4-diazepan-2-one derivatives, by analogy with benzodiazepines, is the GABA-A receptor. youtube.comnih.gov GABA-A receptors are pentameric ligand-gated ion channels, meaning they are composed of five protein subunits arranged around a central pore. nih.govbiorxiv.org The vast majority of these receptors in the brain consist of two α subunits, two β subunits, and one γ subunit. acs.org
The specific binding site for benzodiazepines, often referred to as the "benzodiazepine site," is located at the interface between an α subunit and the γ2 subunit (α+/γ2–) in the extracellular domain of the receptor. acs.orgnih.govresearchgate.net The subunit composition of the GABA-A receptor is crucial as it determines the receptor's affinity for various ligands. For instance, classical benzodiazepines like Diazepam bind with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits alongside a γ2 subunit. nih.gov
The signaling pathway is direct and synaptic. Upon modulation by a 1,4-diazepan-2-one derivative and activation by GABA, the enhanced influx of chloride ions through the GABA-A receptor channel leads to a state of neuronal inhibition. wikipedia.orgnih.gov This action effectively dampens excitatory signals and prevents the propagation of seizure activity. The pathway does not typically involve secondary messengers but relies on the direct modulation of ion flow across the neuronal membrane, providing a rapid means of controlling neuronal hyperexcitability.
Computational Approaches for Mechanistic Understanding
Computational chemistry and molecular modeling have become indispensable tools for understanding the mechanisms of action of 1,4-diazepan-2-one and related benzodiazepine derivatives at an atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone. acs.orgresearchgate.netresearchgate.net Techniques such as molecular docking, homology modeling, and molecular dynamics simulations are employed to explore how these ligands interact with the GABA-A receptor. researchgate.netnih.gov
Given the challenge of crystallizing membrane proteins like the GABA-A receptor, homology modeling has been frequently used to construct three-dimensional models of the receptor's benzodiazepine binding site based on the known structures of homologous proteins. researchgate.net These models serve as the foundation for docking studies to predict the binding poses of different ligands and for molecular dynamics simulations to study the dynamic behavior of the receptor-ligand complex. researchgate.netnih.gov
| Computational Technique | Application in Studying 1,4-Diazepan-2-one Derivatives | Key Insights Provided |
| Homology Modeling | Construction of 3D models of GABA-A receptor subtypes. | Provides a structural framework for the benzodiazepine binding site in the absence of experimental structures. researchgate.net |
| Molecular Docking | Prediction of the preferred binding orientation of ligands within the receptor's binding pocket. | Identifies key protein-ligand interactions and helps explain structure-activity relationships. acs.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the movement of the receptor-ligand complex over time. | Reveals conformational changes in the receptor upon binding and provides insights into the stability of interactions. biorxiv.org |
| Virtual Screening | In silico screening of large compound libraries against the receptor model. | Identifies potential new ligands or chemotypes that could bind to the benzodiazepine site. researchgate.net |
Computational docking studies have been instrumental in elucidating the specific interactions between benzodiazepine derivatives and the amino acid residues lining the binding pocket at the α+/γ2– interface of the GABA-A receptor. acs.orgresearchgate.net These analyses predict how the ligand orients itself to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, studies on Diazepam have identified several key residues involved in its binding. The fused benzene (B151609) ring and the pendant phenyl ring of the benzodiazepine core are predicted to engage in hydrophobic and aromatic stacking interactions with specific residues from both the α and γ subunits. researchgate.net The carbonyl oxygen of the diazepine (B8756704) ring is often identified as a hydrogen bond acceptor, forming crucial interactions with residues like threonine on the α1 and γ2 subunits. researchgate.net These detailed interaction maps help explain why certain chemical modifications on the ligand scaffold can dramatically alter binding affinity and efficacy. The analysis has also revealed that not all benzodiazepine ligands share a common binding mode; different chemotypes may adopt distinct orientations within the binding site to achieve stable binding. acs.orgnih.govnih.gov
| Key Residue (Human GABA-A) | Subunit | Predicted Interaction with Benzodiazepine-like Ligands | Reference |
| Tyrosine (Tyr) | α1 | Aromatic/Hydrophobic interaction | researchgate.net |
| Histidine (His) | α1 | Aromatic/Hydrophobic interaction | researchgate.net |
| Threonine (Thr) | α1 | Hydrogen bond with ligand's carbonyl group | researchgate.net |
| Phenylalanine (Phe) | γ2 | Aromatic stacking with ligand's phenyl ring | researchgate.net |
| Methionine (Met) | γ2 | Hydrophobic interaction | researchgate.net |
| Threonine (Thr) | γ2 | Hydrogen bond with ligand's carbonyl group | researchgate.net |
The binding of a ligand to the GABA-A receptor is not a static event but a dynamic process that involves conformational changes in both the ligand and the receptor. biorxiv.orgnih.gov Molecular dynamics simulations are used to study these dynamic events. Upon binding, a positive allosteric modulator like a benzodiazepine derivative can stabilize a specific conformational state of the receptor that has a higher affinity for GABA. nih.gov
Simulations show that ligand binding can induce subtle but significant rearrangements in the loops that form the binding pocket, such as Loop C. biorxiv.org This can, in turn, trigger a global conformational change that propagates from the extracellular domain, where the binding site is located, to the transmembrane domain, which forms the ion channel. nih.govbiorxiv.org This "allosteric wave" is thought to be the mechanism by which binding at the distant benzodiazepine site can influence the gating of the chloride channel. nih.gov The receptor can exist in various states, including resting, activated, and desensitized states. Computational studies suggest that positive modulators lock the receptor in a conformation that favors the activated (open-channel) state in the presence of GABA. nih.gov
Advanced Analytical Characterization Methods in Chemical Research of 3s 3 Propan 2 Yl 1,4 Diazepan 2 One
Chromatographic Separation and Quantification Techniques
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. It is also the cornerstone of quantitative analysis, allowing for precise determination of purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one and for monitoring the progress of its synthesis. A reversed-phase (RP-HPLC) method is typically developed for its versatility and applicability to moderately polar compounds like diazepanones. rjptonline.org
Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities. A typical approach would involve:
Column Selection : A C18 (ODS) column is a common starting point, offering robust performance for a wide range of analytes. pharmacophorejournal.comresearchgate.net
Mobile Phase Composition : The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govajpamc.com The ratio is adjusted through gradient or isocratic elution to achieve optimal resolution.
Detection : A UV detector is commonly used, with the detection wavelength set to a λmax of the compound, often determined by UV-Vis spectroscopy, to ensure high sensitivity. ajpamc.com For related benzodiazepine (B76468) structures, detection is often performed between 220 and 250 nm. researchgate.netajpamc.com
The developed method must be validated according to established guidelines to ensure its reliability. rjptonline.org Validation parameters include linearity, precision, accuracy, specificity, and robustness. rjptonline.org For instance, linearity is established by creating a calibration curve from standard solutions of known concentrations. pharmacophorejournal.com
Table 1: Exemplary HPLC Method Parameters for Analysis of a Diazepanone Compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) pharmacophorejournal.com |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH 4.5) (60:40 v/v) ajpamc.com |
| Flow Rate | 1.0 mL/min ajpamc.com |
| Detection | UV at 248 nm rjptonline.org |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Expected Retention Time | ~5-7 minutes |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound possesses polar N-H and amide functional groups that can lead to poor peak shape and thermal degradation, this limitation is often overcome through derivatization.
Silylation is a common derivatization strategy for similar nitrogen-containing heterocyclic compounds. researchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the active hydrogens on the amine and amide groups into their corresponding tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net These derivatives are more volatile and thermally stable, leading to improved chromatographic performance with sharp, symmetrical peaks. researchgate.net GC-MS analysis of the derivatized compound provides not only retention time data for quantification but also a mass fragmentation pattern that serves as a unique fingerprint for structural confirmation.
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for both qualitative and quantitative analysis. iipseries.orgresearchgate.net It is particularly useful for rapid screening of reaction fractions or for preliminary purity assessments.
In a typical HPTLC method, the stationary phase is a pre-coated plate with a fine, uniform layer of silica (B1680970) gel (e.g., silica gel 60 F254). ijdrt.com A suitable mobile phase, often a mixture of non-polar and polar organic solvents, is selected to achieve a good separation, indicated by the retention factor (Rf value). ijdrt.com For simultaneous analysis of multiple samples, automated applicators are used to apply precise bands of the sample solutions to the plate. After development in a chromatographic chamber, the plate is dried, and the separated spots are visualized under UV light. Quantification is performed in situ using a densitometer (scanner), which measures the absorbance or fluorescence of the spots. ijdrt.com
Table 2: Illustrative HPTLC Method for a Diazepanone Compound
| Parameter | Condition |
| Stationary Phase | HPTLC aluminum plates pre-coated with Silica Gel 60 F254 ijdrt.com |
| Mobile Phase | Chloroform : Methanol : Glacial Acetic Acid (8:1.5:0.5 v/v/v) |
| Application | Automated band-wise application, 8 mm band width |
| Development Chamber | Twin-trough chamber saturated for 15 minutes |
| Detection | Densitometric scanning at 251 nm ijdrt.com |
| Expected Rf Value | 0.45 ± 0.05 |
Since this compound is a chiral compound, verifying its enantiomeric purity is of paramount importance. Chiral chromatography is the definitive method for separating and quantifying enantiomers. sigmaaldrich.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com
CSPs based on polysaccharides, such as amylose (B160209) or cellulose (B213188) derivatives coated on a silica support, are widely used and have proven effective for separating a broad range of chiral molecules, including those with heterocyclic structures. mdpi.comresearchgate.net The development of a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution of the two enantiomers. mdpi.com
Key parameters for evaluating the success of a chiral separation are the separation factor (α), which indicates the degree of separation between the two enantiomer peaks, and the resolution (Rs), which quantifies how well the peaks are separated from each other. nih.gov An Rs value of >1.5 is generally considered to represent baseline separation. nih.gov
Table 3: Example Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) mdpi.com |
| Mobile Phase | n-Hexane : Isopropanol (80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline separation (Rs > 1.5) of the (3S) and (3R) enantiomers |
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the isopropyl group, the methine proton at the chiral center (C3), and the methylene (B1212753) protons of the diazepane ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help establish the connectivity between adjacent protons. core.ac.uk
¹³C NMR : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2) at a downfield chemical shift (~170-180 ppm), the chiral methine carbon (C3), the carbons of the isopropyl group, and the methylene carbons of the seven-membered ring. researchgate.net
2D NMR Experiments : To confirm the assignments made from 1D spectra, 2D experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the complete diazepane ring proton network. wpmucdn.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wpmucdn.com
By integrating the data from these NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~175 |
| C3 (CH) | ~3.5 (dd) | ~60 |
| C5 (CH₂) | ~3.0-3.4 (m) | ~48 |
| C6 (CH₂) | ~2.8-3.2 (m) | ~45 |
| C7 (CH₂) | ~3.1-3.5 (m) | ~50 |
| Isopropyl CH | ~2.2 (m) | ~30 |
| Isopropyl CH₃ | ~0.9 (d) | ~18 |
| Isopropyl CH₃' | ~1.0 (d) | ~19 |
| N1-H | ~7.5 (br s) | - |
| N4-H | ~2.5 (br s) | - |
Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of the protonated molecule [M+H]⁺ is 157.1335, corresponding to the formula C₈H₁₇N₂O⁺.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized for both quantification and structural elucidation. After chromatographic separation, the parent ion is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of the diazepanone ring is expected to occur at its weakest bonds, primarily involving the amide group and the alkyl substituent.
Expected Fragmentation Pattern: A primary fragmentation pathway for cyclic amides involves the cleavage of the ring structure. For this compound, key fragmentation events would likely include the loss of the propan-2-yl (isopropyl) group and subsequent cleavages of the diazepane ring.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Technique |
|---|---|---|
| 157.1335 | [M+H]⁺ (Parent Ion) | HRMS, LC-MS/MS |
| 114.0760 | Loss of C₃H₇ (propan-2-yl group) | LC-MS/MS |
| 86.0651 | Cleavage of the diazepane ring | LC-MS/MS |
| 70.0651 | Further fragmentation of the ring | LC-MS/MS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. researchgate.net
The key functional groups are the secondary amine (N-H), the tertiary amide (lactam), and the alkyl (C-H) groups. A very strong absorption band is anticipated around 1690-1650 cm⁻¹, which is characteristic of the C=O stretching vibration of the seven-membered lactam ring. nih.gov The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the region of 3400-3300 cm⁻¹. The various C-H bonds of the propan-2-yl group and the diazepane ring will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations at lower wavenumbers. researchgate.netnih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3300 | N-H Stretch | Secondary Amine |
| 3000-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| 1690-1650 | C=O Stretch | Amide (Lactam) |
| 1470-1450 | C-H Bend | Alkyl (CH₂) |
| 1385-1365 | C-H Bend | Alkyl (Isopropyl split) |
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about electronic transitions within a molecule. uobabylon.edu.iq The structure of this compound lacks extensive conjugation or aromatic systems, which are typically required for strong absorption in the UV-Visible range. uobabylon.edu.iq
The primary chromophore in the molecule is the amide (lactam) functional group. Saturated amides typically exhibit a weak n → π* transition at approximately 210-230 nm. nih.gov Therefore, it is expected that the UV-Visible spectrum of this compound, when measured in a transparent solvent like methanol or acetonitrile, will show a single absorption maximum (λmax) in the short-wavelength UV region. uobabylon.edu.iq This characteristic absorption can be useful for quantitative analysis using techniques like high-performance liquid chromatography with UV detection (HPLC-UV).
| Parameter | Expected Value | Associated Transition |
|---|---|---|
| λmax | ~210-230 nm | n → π* of the amide carbonyl |
Advanced Bioanalytical Techniques for In Vitro and Ex Vivo Studies
The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is critical for in vitro and ex vivo studies. nih.gov This requires robust bioanalytical methods that can effectively isolate the analyte from interfering endogenous substances. ijpsjournal.comnih.gov
Sample Preparation Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is paramount to achieving accurate and reproducible results in bioanalysis. gcms.cz The choice of technique depends on the analyte's properties, the sample matrix, and the required sensitivity. ijpsjournal.comxjtu.edu.cn For a moderately polar compound like this compound, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable and commonly used methods. nih.govnih.gov
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous buffer.
Loading: The pre-treated biological sample (e.g., plasma diluted with buffer) is passed through the cartridge, where the analyte is retained.
Washing: Interfering substances are removed by washing with a specific solvent (e.g., a mild organic or aqueous buffer) that does not elute the analyte. fishersci.com
Elution: The purified analyte is recovered from the sorbent using a small volume of an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid).
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. wikipedia.org The basic nitrogen atoms in this compound allow for pH-controlled extraction.
Procedure: The aqueous biological sample (e.g., urine, plasma) is first basified (e.g., with NaOH or ammonium hydroxide) to deprotonate the amine groups, making the molecule less polar.
An immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/isoamyl alcohol) is added. youtube.com
The mixture is vigorously vortexed to facilitate the transfer of the analyte into the organic phase. youtube.com
After centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for analysis. youtube.com
The selection between SPE and LLE often involves a trade-off between selectivity (higher with SPE) and cost/simplicity (often favoring LLE). nih.gov
| Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | Mixed-Mode Cation Exchange, C18; Methanol, Acetonitrile, Buffered solutions | High recovery and selectivity, easily automated, low solvent use. nih.govlvhn.org | Higher cost per sample, can require method development. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Ethyl Acetate, Dichloromethane, Hexane/Isoamyl alcohol | Inexpensive, simple, effective for many compounds. wikipedia.org | Can be labor-intensive, may form emulsions, uses larger solvent volumes. youtube.com |
Future Directions and Emerging Research Avenues for 1,4 Diazepan 2 One Chemistry
Rational Design of Next-Generation Diazepanone Derivatives
The future of 1,4-diazepan-2-one (B1253349) chemistry lies in the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This involves a multi-pronged approach leveraging established medicinal chemistry principles.
Structure-Activity Relationship (SAR) Studies: A critical area of future research is the systematic exploration of the structure-activity relationships of the 1,4-diazepan-2-one core. While much is known about the SAR of benzodiazepines, dedicated studies on non-benzofused diazepanones are needed. Key positions for modification include the substituents on the nitrogen atoms (N1 and N4) and the carbon atoms of the diazepine (B8756704) ring. For instance, in the analogous 1,4-benzodiazepine (B1214927) series, modifications at these positions have been shown to significantly impact receptor affinity and functional activity. Future research will likely focus on introducing a diverse range of functional groups at these positions to probe their effects on biological activity.
Bioisosteric Replacement Strategies: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, will be a key strategy in optimizing the properties of 1,4-diazepan-2-one derivatives. This can be employed to improve metabolic stability, reduce toxicity, and enhance target binding. For example, replacing a metabolically labile ester group with a more stable bioisostere could prolong the compound's duration of action.
Introduction of Novel Functional Groups: The incorporation of novel functional groups can impart unique properties to the 1,4-diazepan-2-one scaffold. For example, the introduction of fluorine atoms can enhance metabolic stability and binding affinity. Similarly, the incorporation of conformationally rigid groups could lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity.
| Design Strategy | Objective | Example from Related Compounds |
| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity. | Varying substituents on the diazepine ring of benzodiazepines to modulate receptor affinity. |
| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. | Replacing a carboxylic acid group with a tetrazole to enhance bioavailability. |
| Introduction of Novel Functional Groups | To impart unique properties and enhance efficacy. | Introducing fluorine to increase metabolic stability and binding affinity. |
Exploration of Novel Biological Targets for Therapeutic Applications
While historically, diazepine derivatives have been primarily associated with their action on the central nervous system (CNS), particularly as modulators of GABAA receptors, emerging research is uncovering their potential in a much broader range of therapeutic areas.
Anticancer Applications: A significant and promising area of investigation is the anticancer potential of 1,4-diazepan-2-one derivatives. Studies on related 1,4-benzodiazepine-2,5-diones have identified compounds with potent antitumor activity. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. Future research will likely focus on identifying the specific molecular targets of these compounds within cancer cells and optimizing their structures to enhance their anticancer efficacy and selectivity.
Antiviral and Antimicrobial Agents: The 1,4-diazepan-2-one scaffold also holds promise for the development of novel antiviral and antimicrobial agents. For example, certain benzodiazepine (B76468) derivatives have demonstrated activity against respiratory syncytial virus (RSV). The exploration of a diverse library of 1,4-diazepan-2-one derivatives against a wide range of viral and bacterial pathogens could lead to the discovery of new infectious disease therapies.
Cardiovascular and Metabolic Diseases: The therapeutic reach of diazepanone chemistry is expanding to include cardiovascular and metabolic diseases. For instance, novel benzo frontiersin.orgnih.govdiazepin-2-one derivatives have been developed as endothelin receptor antagonists, which have potential applications in treating hypertension and other cardiovascular conditions. Further exploration in this area could uncover derivatives with activity against other relevant targets in cardiovascular and metabolic signaling pathways.
| Therapeutic Area | Potential Biological Target/Mechanism | Example from Related Compounds |
| Oncology | Induction of apoptosis and cell cycle arrest | 1,4-Benzodiazepine-2,5-diones with antitumor activity |
| Infectious Diseases | Inhibition of viral replication | Benzodiazepine derivatives with anti-RSV activity |
| Cardiovascular Diseases | Endothelin receptor antagonism | Benzo frontiersin.orgnih.govdiazepin-2-one derivatives for hypertension |
Integration of Computational and Experimental Methodologies for Design Optimization
The synergy between computational and experimental approaches is poised to accelerate the discovery and optimization of novel 1,4-diazepan-2-one-based therapeutics.
Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding orientation and affinity of 1,4-diazepan-2-one derivatives to their biological targets. This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach has been successfully applied to identify new ligands for the benzodiazepine binding site on the GABAA receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives and provides insights into the key structural features that govern their potency. QSAR studies have been instrumental in understanding the structural requirements for the activity of benzodiazepine analogs.
Pharmacokinetic and Toxicity Modeling: Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 1,4-diazepan-2-one derivatives. By identifying potential liabilities early in the drug discovery process, these models can guide the design of compounds with more favorable drug-like properties.
| Computational Method | Application in Drug Design |
| Molecular Docking | Predicts binding modes and affinities to target receptors. |
| Virtual Screening | Rapidly screens large compound libraries for potential hits. |
| QSAR | Predicts the biological activity of new derivatives based on their structure. |
| ADMET Modeling | Predicts the pharmacokinetic and toxicity profiles of drug candidates. |
Development of Sustainable and Green Synthetic Routes for Diazepane Scaffolds
The pharmaceutical industry is increasingly focusing on the development of environmentally friendly and sustainable manufacturing processes. This trend is highly relevant to the synthesis of 1,4-diazepan-2-one and its derivatives.
Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of synthetic routes. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as the development of novel catalytic systems that operate under milder reaction conditions. For example, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of benzodiazepine derivatives.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and higher yields. The development of continuous flow processes for the synthesis of the 1,4-diazepan-2-one scaffold could lead to more efficient and scalable production methods. A continuous flow synthesis of diazepam has been reported, showcasing the potential of this technology.
Use of Renewable Resources and Greener Solvents: Future synthetic strategies will likely focus on the use of renewable starting materials and environmentally benign solvents. This shift away from petroleum-based feedstocks and hazardous solvents is a key aspect of green chemistry. Research into biocatalytic methods, employing enzymes to perform specific chemical transformations, also holds significant promise for the sustainable synthesis of diazepane derivatives.
Advanced Studies on Conformational Dynamics and Ligand-Receptor Recognition
A deeper understanding of the three-dimensional structure and dynamic behavior of 1,4-diazepan-2-ones is crucial for designing more effective and selective drugs.
Advanced Spectroscopic Techniques: Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) can provide detailed information about the conformation of 1,4-diazepan-2-one derivatives in solution and when bound to their biological targets. These studies can reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with a receptor.
X-ray Crystallography: Single-crystal X-ray crystallography provides a high-resolution snapshot of the molecule's three-dimensional structure in the solid state. This information is invaluable for understanding the precise geometry of the diazepine ring and the orientation of its substituents. Crystal structures of various benzodiazepine derivatives have provided key insights into their conformational preferences.
Computational Simulations: Molecular dynamics (MD) simulations can be used to model the conformational flexibility of 1,4-diazepan-2-ones and their interactions with biological macromolecules over time. These simulations provide a dynamic view of ligand-receptor recognition, complementing the static pictures obtained from experimental techniques.
By integrating these advanced analytical and computational methods, researchers can gain a comprehensive understanding of how the conformational properties of 1,4-diazepan-2-one derivatives influence their biological activity, paving the way for the design of next-generation therapeutics with superior efficacy and selectivity.
Q & A
Basic: What synthetic strategies are recommended for (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one?
Methodological Answer:
The synthesis typically involves lactamization of a linear precursor. A plausible route includes:
Amino acid derivatization : Start with an L-proline derivative to retain the (3S)-stereochemistry.
Ring formation : Use cyclization under acidic or basic conditions (e.g., via intramolecular amide bond formation).
Purification : Employ column chromatography or recrystallization to isolate the diazepan-2-one core.
Key challenges include stereochemical retention and minimizing side reactions. Characterization via NMR (e.g., H, C, and DEPT-135) and mass spectrometry is critical to confirm the structure .
Basic: How is the stereochemistry of this compound validated?
Methodological Answer:
X-ray crystallography : Resolve the absolute configuration using SHELXL for refinement .
Chiroptical methods : Circular Dichroism (CD) spectroscopy can correlate Cotton effects with known stereochemical profiles.
NMR coupling constants : Analyze values in NOESY/ROESY spectra to confirm spatial proximity of substituents.
For example, the propan-2-yl group’s orientation in the (3S)-configuration would produce distinct NOE correlations between the isopropyl protons and adjacent diazepane protons .
Basic: What analytical techniques ensure purity assessment of this compound?
Methodological Answer:
HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomeric impurities.
GC-MS : Detect volatile byproducts from incomplete cyclization.
Elemental analysis : Confirm elemental composition (C, H, N) within ±0.3% of theoretical values.
Purity ≥95% is standard for research-grade material, as noted in similar lactam derivatives .
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?
Methodological Answer:
Cross-validation : Compare experimental H NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA).
Crystallographic refinement : If X-ray data conflicts with NMR findings (e.g., unexpected dihedral angles), re-examine disorder modeling in SHELXL or apply TWIN commands for twinned crystals .
Isotopic labeling : Use N-labeled analogs to resolve ambiguous amide proton assignments in crowded spectral regions.
Advanced: What computational approaches predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the lactam carbonyl is a potential site for nucleophilic attack.
Molecular docking : Screen against biological targets (e.g., proteases) using AutoDock Vina, leveraging PubChem’s 3D conformer data (InChI Key: INKIPGZBLPASRD-UHFFFAOYSA-N) .
Solvent modeling : Apply COSMO-RS to predict solubility and stability in polar aprotic solvents.
Advanced: How to design pharmacological studies for this compound’s bioactivity?
Methodological Answer:
In vitro assays :
- Enzyme inhibition : Test against serine hydrolases (e.g., trypsin-like proteases) using fluorogenic substrates.
- Cellular uptake : Measure permeability via Caco-2 monolayers, correlating with LogP values from PubChem .
SAR studies : Synthesize analogs (e.g., varying the isopropyl group) to map pharmacophore requirements.
Mechanistic studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to quantify binding constants.
Advanced: How to address low yields in stereoselective synthesis?
Methodological Answer:
Catalytic optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric induction during cyclization.
Kinetic vs. thermodynamic control : Vary reaction temperature and monitor intermediates via in-situ IR.
Byproduct analysis : Use LC-MS to identify oligomeric side products and adjust stoichiometry/reactant concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
